UR-144 N-(5-hydroxypentyl) β-D-Glucuronide
UR-144 N-(5-hydroxypentyl) β-D-Glucuronide
UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1630023-01-6
VCID:
VC0148863
InChI:
InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22?,25+/m0/s1
SMILES:
O=C(C1C(C)(C)C1(C)C)C2=CN(CCCCCO[C@@H]3O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]3O)C4=C2C=CC=C4
Molecular Formula:
C27H37NO8
Molecular Weight:
503.6
UR-144 N-(5-hydroxypentyl) β-D-Glucuronide
CAS No.: 1630023-01-6
Reference Standards
VCID: VC0148863
Molecular Formula: C27H37NO8
Molecular Weight: 503.6
CAS No. | 1630023-01-6 |
---|---|
Product Name | UR-144 N-(5-hydroxypentyl) β-D-Glucuronide |
Molecular Formula | C27H37NO8 |
Molecular Weight | 503.6 |
Standard InChI | InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22?,25+/m0/s1 |
Standard InChIKey | CMXUADKSHAPHSQ-MYQCPFBQSA-N |
SMILES | O=C(C1C(C)(C)C1(C)C)C2=CN(CCCCCO[C@@H]3O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]3O)C4=C2C=CC=C4 |
Description | UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications. |
Synonyms | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid |
Reference | 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010). |
Last Modified | Aug 20 2021 |
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